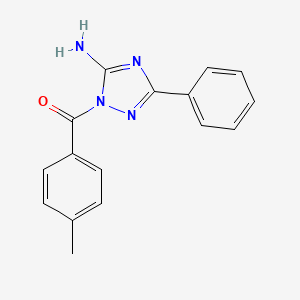

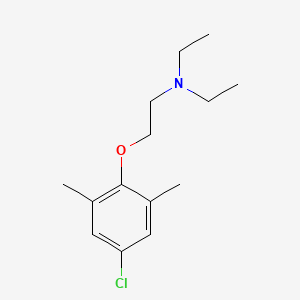

![molecular formula C14H14N4O B5824190 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5824190.png)

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

Synthesis Analysis

The main methods of synthesis for 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The first synthesis of this class of compounds was described in 1911 .Molecular Structure Analysis

The structure of 1H-pyrazolo[3,4-b]quinoline consists of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents .Chemical Reactions Analysis

The Williamson-type reaction of the two fragments involves the formation of an intermediate in the first step, which undergoes subsequent intramolecular nucleophilic cyclization with participation of the N atom and the ester C=O group to form a five-membered cyclic system .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide: is a valuable precursor in the synthesis of heterocyclic compounds, which are crucial in drug development. The pyrazolo[3,4-b]quinoline moiety is a common scaffold in medicinal chemistry due to its resemblance to purine bases . This compound can undergo various chemical reactions to introduce different substituents, which can lead to the discovery of new pharmacologically active molecules.

Biomedical Applications

The structural similarity of pyrazoloquinolines to adenine and guanine makes them interesting for biomedical applications. They can interact with biological targets such as enzymes and receptors, potentially leading to the development of new therapeutic agents . Research into the biological activity of these compounds could yield novel treatments for a range of diseases.

Fluorescent Sensors

Pyrazoloquinoline derivatives can be used to create fluorescent sensors. These sensors can detect the presence of metal ions or other analytes in biological systems. For example, modifications to the pyrazoloquinoline structure can increase sensitivity and selectivity for specific ions, which is useful in diagnostic imaging and environmental monitoring .

Activation of Nuclear Receptors

Compounds based on the pyrazoloquinoline structure have been studied for their ability to activate peroxisome proliferator-activated receptors (PPARs). These receptors play a role in lipid metabolism and inflammation. Agonists based on pyrazoloquinoline can provide insight into the design of molecules for treating conditions like dyslipidemia .

Synthetic Methodologies

The compound serves as a case study for synthetic methodologies in creating pyrazolopyridine systems. Its synthesis involves strategies that can be applied to other similar heterocyclic compounds, providing a foundation for the development of new synthetic routes .

Drug Design and Discovery

Due to its structural features, N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide can be used in drug design and discovery. Its core structure can be modified to enhance drug-like properties such as potency, selectivity, and pharmacokinetics. It can serve as a lead compound in the search for new drugs .

Wirkmechanismus

Target of Action

Related compounds have been screened for their class ii c-met inhibition activity , suggesting that this compound may also interact with similar targets.

Biochemical Pathways

Given the potential c-met inhibition activity , it may influence pathways related to cell growth and proliferation.

Result of Action

If the compound does indeed inhibit c-Met, it could potentially suppress cell growth and proliferation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-3-18-14-11(13(17-18)15-9(2)19)8-10-6-4-5-7-12(10)16-14/h4-8H,3H2,1-2H3,(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAGEKVBQLNICI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

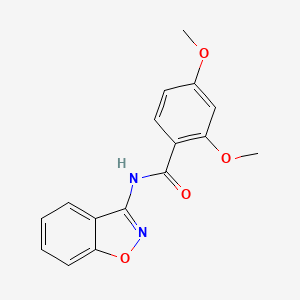

![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)

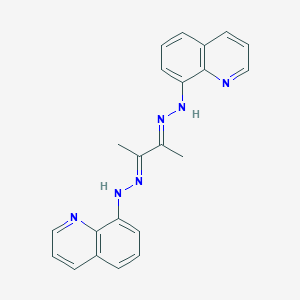

![4-[3-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B5824111.png)

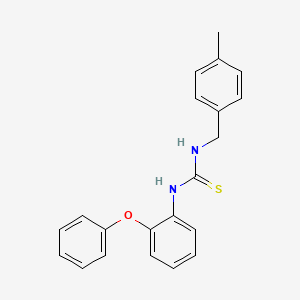

![2-phenyl-3-(1-piperidinylmethyl)imidazo[2,1-a]isoquinoline](/img/structure/B5824162.png)

![N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5824184.png)

![2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5824205.png)

![2-{[4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5824227.png)